molecular formula C17H12F3N3O2 B15037245 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15037245
M. Wt: 347.29 g/mol
InChI Key: FSBHBBXNIDCRJN-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core and a trifluoromethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4(3H)-quinazolinone with 3-(trifluoromethyl)aniline under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt various cellular processes. The trifluoromethyl group enhances its binding affinity and specificity towards these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate
  • 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H12F3N3O2

Molecular Weight

347.29 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)11-4-3-5-12(8-11)22-15(24)9-23-10-21-14-7-2-1-6-13(14)16(23)25/h1-8,10H,9H2,(H,22,24)

InChI Key

FSBHBBXNIDCRJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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